Welcome to the BenchChem Online Store!
molecular formula C16H16N2O2 B8307716 [4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol

[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol

Cat. No. B8307716
M. Wt: 268.31 g/mol
InChI Key: BCGIJHAEVHDSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09255110B2

Procedure details

A mixture of 1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one (200 mg) and palladium on carbon (10%, 80 mg) in ethyl acetate was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight. The reaction mixture was then filtered on a CELITE™ pad, the filtrate was evaporated under reduced pressure and the crude residue was purified by flash chromatography to afford [4-(2-methyl-6-nitro-1H-indol-5-yl)-phenyl]-methanol and [4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol. The two products were combined and dissolved in dichloromethane (5 mL). Zinc dust (a large excess) and glacial acetic acid (1 mL) were added and the resulting mixture was heated at 70° C. for 30 minutes. The reaction mixture was then filtered on a CELITE™ pad, the filter cake was washed with ethyl acetate. The filtrate was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (MeOH/DCM, 5/95) to give 55 mg of [4-(6-amino-2-methyl-1H-indol-5-yl)-phenyl]-methanol. MS=253 [M+H]+.
Name
1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([N+:18]([O-])=O)=[C:11]([CH2:21][C:22](=O)[CH3:23])[CH:10]=2)=[CH:5][CH:4]=1>[Pd].C(OCC)(=O)C>[CH3:23][C:22]1[NH:18][C:12]2[C:11]([CH:21]=1)=[CH:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1)=[C:14]([N+:15]([O-:17])=[O:16])[CH:13]=2.[OH:16][NH:15][C:14]1[CH:13]=[C:12]2[C:11]([CH:21]=[C:22]([CH3:23])[NH:18]2)=[CH:10][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one
Quantity
200 mg
Type
reactant
Smiles
OCC1=CC=C(C=C1)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C)=O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered on a CELITE™ pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1NC2=CC(=C(C=C2C1)C1=CC=C(C=C1)CO)[N+](=O)[O-]
Name
Type
product
Smiles
ONC1=C(C=C2C=C(NC2=C1)C)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.